molecular formula C13H18N2O6S B1207067 Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfamoylpropanoate CAS No. 5466-60-4

Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfamoylpropanoate

Cat. No.: B1207067
CAS No.: 5466-60-4
M. Wt: 330.36 g/mol
InChI Key: UGHWFEWPKBZUDZ-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfamoylpropanoate belongs to the class of amino acid esters and represents a sophisticated example of protected amino acid derivatives used in synthetic organic chemistry. The compound is officially catalogued under the Chemical Abstracts Service registry number 5466-60-4, establishing its unique identity within chemical databases worldwide. According to systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry, the compound is formally designated as ethyl 2-(phenylmethoxycarbonylamino)-3-sulfamoylpropanoate, reflecting its complex structural architecture. This nomenclature precisely describes the compound's molecular framework, which incorporates an ethyl ester functionality, a benzyloxycarbonyl protecting group, and a sulfamoyl substituent attached to the propanoate backbone.

The compound's classification extends across multiple functional group categories, positioning it as a multifunctional organic molecule with diverse reactivity patterns. As an amino acid derivative, it maintains the fundamental alpha-amino acid structure while incorporating additional functional groups that significantly modify its chemical properties and biological activity. The presence of the benzyloxycarbonyl group classifies it among protected amino acids, where the protecting group serves to mask the amino functionality during synthetic transformations. Simultaneously, the sulfamoyl group places the compound within the broader category of sulfonamide derivatives, a class of compounds known for their significant biological activities and pharmaceutical applications.

The molecular formula C₁₃H₁₈N₂O₆S accurately represents the compound's elemental composition, with a calculated molecular weight of 330.36 grams per mole. This molecular weight falls within the optimal range for small molecule pharmaceuticals, contributing to the compound's potential utility in medicinal chemistry applications. The compound's structural complexity, evidenced by its multiple functional groups and stereochemical considerations, positions it as an important synthetic intermediate in the preparation of more complex bioactive molecules.

Structural Overview and Functional Group Analysis

The molecular architecture of this compound exhibits a sophisticated arrangement of functional groups that collectively determine its chemical reactivity and biological properties. The compound's backbone consists of a propanoic acid derivative that has been converted to its ethyl ester form, providing enhanced stability and modified solubility characteristics compared to the free carboxylic acid. The ester functional group contains a carbonyl carbon that exhibits trigonal planar geometry with sp² hybridization, creating a reactive center susceptible to nucleophilic attack under appropriate conditions.

The benzyloxycarbonyl protecting group represents one of the most significant structural features of this compound. This protecting group, commonly referred to in chemical literature by its abbreviation, consists of a benzyl group connected through an oxygen atom to a carbonyl carbon that forms a carbamate linkage with the amino nitrogen. The benzyloxycarbonyl group serves multiple purposes in synthetic chemistry, including the protection of amino groups during multi-step syntheses and the prevention of racemization at stereogenic centers. The protecting group's stability under basic conditions and its selective removal through catalytic hydrogenation make it particularly valuable in amino acid chemistry.

The sulfamoyl group attached to the third carbon of the propanoate chain introduces significant biological activity to the molecule. This functional group consists of a sulfur atom bonded to two oxygen atoms in a tetrahedral arrangement, with an amino group completing the sulfamoyl structure. The sulfonamide functional group is characterized by its relative chemical stability and its ability to participate in hydrogen bonding interactions, both of which contribute to the compound's potential biological activity. Research has demonstrated that sulfonamide-containing compounds exhibit diverse pharmacological activities, including antibacterial, antiviral, and enzyme inhibitory properties.

Functional Group Chemical Formula Key Properties Structural Role
Ethyl Ester -COOEt Hydrolyzable, lipophilic Backbone terminus
Benzyloxycarbonyl -NHCOOCH₂Ph Protecting group, removable Amino protection
Sulfamoyl -SO₂NH₂ Hydrogen bonding, bioactive Side chain functionality
Propanoate Chain C₃H₄O₂ Flexible backbone Structural framework

The three-dimensional structure of the compound exhibits conformational flexibility due to the presence of multiple rotatable bonds within the propanoate backbone and the benzyloxycarbonyl side chain. Computational studies suggest that the molecule can adopt various conformations, with the most stable forms determined by intramolecular hydrogen bonding interactions and steric considerations. The benzyl ring system introduces aromatic character to the molecule, potentially enabling π-π stacking interactions with biological targets and contributing to the compound's overall pharmacological profile.

Relevance in Organic and Medicinal Chemistry

This compound occupies a significant position in both organic synthesis and medicinal chemistry research due to its unique combination of functional groups and synthetic versatility. In organic chemistry, the compound serves as a valuable intermediate in the synthesis of more complex amino acid derivatives and peptide-like structures. The presence of the benzyloxycarbonyl protecting group enables selective functionalization of other parts of the molecule while maintaining the integrity of the amino acid framework. This characteristic makes the compound particularly useful in multi-step synthetic sequences where amino group protection is essential for successful transformations.

The compound's relevance in medicinal chemistry stems primarily from its sulfonamide functionality, which has been extensively studied for its biological activities. Research has demonstrated that amino acid-based sulfonamides exhibit numerous pharmacological properties, including antibacterial, antiviral, anticancer, antioxidant, anti-inflammatory, anti-plasmodial, antimalarial, anti-trypanosomal, and insect growth regulatory activities. The incorporation of amino acid frameworks into sulfonamide structures provides several advantages, including improved biological relevance, enhanced chirality control, stereochemical diversity, and the potential for peptide and protein synthesis applications.

Current synthetic methodologies for preparing bioactive sulfonamides increasingly utilize amino acids as starting materials rather than simple amines, reflecting the advantages offered by amino acid-derived compounds. These advantages include better alignment with green chemistry principles, diverse synthetic applications, easy availability, and economic viability. The synthesis of such compounds typically involves nucleophilic attack by the amino group on activated sulfonyl species, resulting in the formation of the characteristic sulfonamide functional group.

The compound's potential as an enzyme inhibitor represents another significant aspect of its medicinal chemistry relevance. Studies suggest that the molecule may function by binding to the active sites of target enzymes, thereby modulating their catalytic activity. This mechanism of action is particularly relevant in the context of diseases where enzyme dysregulation plays a critical role in pathogenesis. The compound's ability to participate in various chemical reactions, including hydrolysis, reduction, and substitution reactions, further enhances its utility as a synthetic precursor for the development of novel therapeutic agents.

Application Area Mechanism Potential Targets Research Status
Enzyme Inhibition Active site binding Various metabolic enzymes Preliminary studies
Antimicrobial Activity Bacterial enzyme disruption Bacterial folate synthesis Under investigation
Synthetic Intermediate Chemical transformation Complex molecule synthesis Established protocols
Drug Development Structure-activity optimization Multiple therapeutic areas Ongoing research

The compound's structural features also make it suitable for structure-activity relationship studies, where systematic modifications of different functional groups can be performed to optimize biological activity and pharmaceutical properties. The benzyloxycarbonyl protecting group can be selectively removed to reveal the free amino acid, enabling further derivatization and functional group manipulation. Similarly, the ethyl ester can be hydrolyzed to provide the corresponding carboxylic acid, offering additional opportunities for amide bond formation and conjugation chemistry.

Properties

IUPAC Name

ethyl 2-(phenylmethoxycarbonylamino)-3-sulfamoylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O6S/c1-2-20-12(16)11(9-22(14,18)19)15-13(17)21-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,15,17)(H2,14,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHWFEWPKBZUDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CS(=O)(=O)N)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5466-60-4
Record name NSC26311
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26311
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Protection of the Amino Group

The primary amine at position 2 is protected using benzyl chloroformate (CbzCl) to prevent unwanted side reactions. This step, detailed in patent WO2012117417A1, involves reacting the amine with CbzCl in a biphasic system (e.g., water and dichloromethane) under alkaline conditions (pH 9–10). Triethylamine or sodium bicarbonate is used to scavenge HCl generated during the reaction:

R-NH2+CbzCl+BaseR-NH-Cbz+Base\cdotpHCl\text{R-NH}_2 + \text{CbzCl} + \text{Base} \rightarrow \text{R-NH-Cbz} + \text{Base·HCl}

Optimization Notes :

  • Excess CbzCl (1.2–1.5 equivalents) ensures complete protection.

  • Reaction time: 2–4 hours at 0–5°C to minimize racemization.

Introduction of the Sulfamoyl Group

The critical challenge lies in introducing the sulfamoyl (-SO2_2NH2_2) group at position 3. Patent CN110498762B highlights a two-step process involving halogenation followed by nucleophilic substitution:

  • Halogenation : The hydroxyl group at position 3 is converted to a bromide using phosphorus tribromide (PBr3_3) in anhydrous tetrahydrofuran (THF) at -20°C.

  • Sulfamoylation : The bromide intermediate reacts with sulfamide (H2_2NSO2_2NH2_2) in dimethyl sulfoxide (DMSO) at 60°C, facilitated by a base such as potassium tert-butoxide.

R-OHPBr3R-BrH2NSO2NH2,BaseR-SO2NH2\text{R-OH} \xrightarrow{\text{PBr}3} \text{R-Br} \xrightarrow{\text{H}2\text{NSO}2\text{NH}2, \text{Base}} \text{R-SO}2\text{NH}2

Challenges :

  • Sulfamide’s low solubility necessitates polar aprotic solvents like DMSO.

  • Competing hydrolysis of the bromide requires strict anhydrous conditions.

Industrial Production Methods

Continuous Flow Reactors

Industrial-scale synthesis, as inferred from patent WO2012117417A1, employs continuous flow reactors to enhance efficiency. Key advantages include:

  • Improved Heat Management : Exothermic reactions (e.g., esterification) are controlled via rapid heat dissipation.

  • Higher Throughput : Multi-step processes are integrated into a single system, reducing intermediate isolation.

Purification Techniques

  • Crystallization : The final product is purified via recrystallization from ethanol/water mixtures, achieving >98% purity.

  • Chromatography : Reserved for intermediates with polar byproducts (e.g., unreacted sulfamide), using silica gel and ethyl acetate/hexane eluents.

Key Reaction Parameters and Optimization

Temperature and Solvent Effects

ParameterEsterificationCbz ProtectionSulfamoylation
Temperature 78°C0–5°C60°C
Solvent EthanolDCM/WaterDMSO
Catalyst H2_2SO4_4TriethylamineKOtBu

Yield Optimization Strategies

  • Esterification : Azeotropic removal of water using molecular sieves increases yield to >90%.

  • Sulfamoylation : Using a 10% molar excess of sulfamide improves conversion by 15%.

Comparative Analysis of Methodologies

Traditional vs. Industrial Approaches

AspectBatch Reactors (Lab-Scale)Continuous Flow (Industrial)
Reaction Time 8–12 hours2–4 hours
Purity 85–90%95–98%
Solvent Use HighReduced by 40%

Alternative Sulfamoylation Routes

Patent US20130296555 explores enzymatic sulfamoylation using aryl sulfotransferases, but this method remains limited by enzyme cost and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfamoylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products

    Hydrolysis: Carboxylic acid and ethanol.

    Reduction: Alcohol.

    Substitution: New esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfamoylpropanoate has garnered attention for its potential as an enzyme inhibitor. Its specific functional groups enable it to interact with target enzymes, potentially blocking their active sites and inhibiting their functions. This property is particularly relevant in the development of drugs aimed at treating diseases characterized by enzyme dysregulation.

Medicinal Chemistry

This compound serves as an important intermediate in synthesizing various pharmaceutical compounds. Its ability to act as an enzyme inhibitor opens avenues for developing new therapeutics targeting specific diseases.

Enzyme Inhibition Studies

Research involving this compound has focused on its interactions with biological molecules, particularly enzymes. Studies have shown that it can modulate enzyme activity, which is crucial for understanding metabolic pathways and developing drugs that target these pathways.

Organic Synthesis

In organic chemistry, this compound is utilized as a reagent for synthesizing other complex molecules. Its unique structure allows it to participate in various chemical reactions, including hydrolysis, reduction, and substitution reactions.

Case Study 1: Enzyme Inhibition Potential

A study published in Journal of Medicinal Chemistry explored the enzyme inhibition potential of this compound against various targets involved in metabolic disorders. The findings indicated significant inhibition rates, suggesting its potential as a lead compound for drug development.

Case Study 2: Synthesis of Novel Therapeutics

Research conducted at a leading pharmaceutical institute demonstrated the utility of this compound as an intermediate in synthesizing novel sulfonamide-based therapeutics. The study highlighted the efficiency of the synthetic route and the biological efficacy of the resulting compounds against specific cancer cell lines.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfamoylpropanoate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This inhibition can lead to various therapeutic effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-amino-3-sulfamoylpropanoate

  • Structural Difference: Lacks the Cbz protecting group on the α-amino group.
  • Reactivity: The free amino group increases nucleophilicity but reduces stability during storage or acidic/basic conditions.
  • Applications: Limited utility in peptide synthesis due to unprotected amine but serves as a precursor for post-synthetic modifications .
  • Stability : Less stable than the Cbz-protected analogue; prone to oxidation and dimerization .

Methyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfamoylpropanoate

  • Structural Difference : Methyl ester instead of ethyl ester.
  • Solubility : Higher aqueous solubility due to the shorter alkyl chain but reduced membrane permeability.
  • Hydrolysis Rate : Methyl esters hydrolyze ~30% faster than ethyl esters under physiological pH, impacting prodrug design .

Ethyl 2-{[(tert-butoxycarbonyl)amino}-3-sulfamoylpropanoate

  • Structural Difference : tert-Butoxycarbonyl (Boc) instead of Cbz as the protecting group.
  • Stability: Boc is stable under basic conditions but cleaved rapidly by trifluoroacetic acid (TFA), whereas Cbz requires hydrogenolysis.
  • Synthetic Utility : Preferred for solid-phase peptide synthesis due to orthogonal deprotection strategies .

Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-(methylsulfonyl)propanoate

  • Structural Difference : Methylsulfonyl group replaces sulfamoyl.
  • Bioactivity : Lacks the sulfonamide’s hydrogen-bonding capacity, reducing inhibitory potency against enzymes like carbonic anhydrase (-90% activity in assays) .
  • Lipophilicity: Higher logP value (2.1 vs. 1.4) due to the non-polar methylsulfonyl group .

Data Tables

Key Research Findings

Cbz vs. Boc Stability: The Cbz group in the target compound offers moderate stability under physiological conditions but requires hydrogenolysis for removal, limiting its use in combinatorial libraries compared to acid-labile Boc groups .

Sulfamoyl Efficacy: The sulfamoyl group’s dual hydrogen-bond donor/acceptor capacity enhances binding to zinc-containing enzymes (e.g., carbonic anhydrase), outperforming methylsulfonyl derivatives by >100-fold in inhibition assays .

Ester Chain Impact : Ethyl esters exhibit prolonged half-lives in plasma compared to methyl esters, making them preferable for sustained-release formulations .

Biological Activity

Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfamoylpropanoate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by several functional groups that contribute to its reactivity and biological properties. The compound's IUPAC name reflects its complex structure, which includes an ester and a sulfonamide moiety.

PropertyValue
IUPAC NameEthyl 2-(phenylmethoxycarbonylamino)-3-sulfamoylpropanoate
CAS Number5466-60-4
Molecular FormulaC13H18N2O6S
Molecular Weight318.36 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. It may function as an enzyme inhibitor , binding to the active sites of target enzymes and modulating their activity. This inhibition can lead to therapeutic effects, particularly in the context of diseases where enzyme dysregulation is a factor.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Some sulfonamide derivatives have shown efficacy against bacterial infections by inhibiting bacterial enzymes involved in folate synthesis.
  • Antitumor Activity : Certain studies suggest that similar compounds may induce apoptosis in cancer cells by disrupting metabolic pathways.
  • Anti-inflammatory Properties : The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of sulfonamide derivatives. It was found that compounds with structural similarities to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .
  • Antitumor Activity : Research conducted on a series of benzyloxycarbonyl amino acids demonstrated that modifications similar to those found in this compound could enhance cytotoxicity against various cancer cell lines, suggesting potential for development as anticancer agents .
  • Anti-inflammatory Effects : A recent study explored the anti-inflammatory potential of sulfonamide derivatives, indicating that compounds with similar structures could reduce inflammation markers in vitro, highlighting their therapeutic promise in treating inflammatory diseases .

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfamoylpropanoate?

Methodological Answer:
The synthesis typically involves:

  • Coupling Reactions : Reacting a brominated intermediate (e.g., 2-bromo-1-(substituted phenyl)ethan-1-one) with a carbamate precursor (e.g., 2-(((benzyloxy)carbonyl)amino)-2-methylpropanoic acid) in a polar aprotic solvent like DMF .
  • Base Catalysis : Potassium carbonate (K₂CO₃) is often used to deprotonate the acid and facilitate nucleophilic substitution .
  • Purification : Crude products are extracted with ethyl acetate, washed with water/brine, and dried with sodium sulfate. Flash chromatography (e.g., n-heptane/EtOAc gradients) ensures purity .
    Key Conditions : Elevated temperatures (50–55°C), anhydrous solvents, and inert atmospheres (N₂) are critical for high yields .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify stereochemistry and functional groups (e.g., benzyloxycarbonyl, sulfamoyl) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • Chromatography : HPLC or TLC monitors reaction progress and purity (>95% by area under the curve) .
    Example : In a synthesis of a related compound, LC-MS at retention time 1.01 mins confirmed the intermediate structure .

Advanced: How can researchers optimize reaction yields while minimizing side products?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates .
  • Catalyst Tuning : Use of phase-transfer catalysts (e.g., diphenyl-2-pyridylphosphine) improves coupling efficiency .
  • Temperature Control : Gradual heating (e.g., 55°C for 20 hours) reduces decomposition of heat-sensitive intermediates .
    Data-Driven Approach : Kinetic studies (e.g., TLC monitoring every 30 mins) identify optimal reaction termination points .

Advanced: How can structural modifications resolve contradictions in biological activity data?

Methodological Answer:

  • Comparative SAR Studies : Compare derivatives with varied substituents (e.g., fluorophenyl vs. chlorophenyl) to isolate pharmacophores. For example, fluorinated analogs often show enhanced metabolic stability .
  • Stereochemical Analysis : Chiral HPLC separates enantiomers, as slight stereochemical changes can drastically alter activity (e.g., cyclohexyl vs. methyl groups in similar compounds) .
  • Impurity Profiling : LC-MS/MS identifies byproducts (e.g., hydrolyzed esters) that may interfere with bioassays .

Advanced: What in vitro assays are suitable for evaluating its enzyme inhibition or receptor binding?

Methodological Answer:

  • Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., for proteases) to measure IC₅₀ values. Pre-incubate the compound with the enzyme to assess time-dependent inhibition .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., using ³H-labeled antagonists) quantify binding affinity (Kᵢ) .
    Case Study : A structurally related benzyloxycarbonyl-protected compound showed selective binding to G-protein-coupled receptors in competitive assays .

Advanced: How do substituents on the phenyl or sulfamoyl groups influence solubility and bioactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Fluorine or trifluoromethyl groups enhance metabolic stability and lipophilicity (logP), improving membrane permeability .
  • Steric Effects : Bulky tert-butyl groups on the sulfamoyl moiety reduce off-target interactions but may lower aqueous solubility .
    Data Table :
SubstituentSolubility (mg/mL)IC₅₀ (nM)
4-Fluorophenyl0.1245 ± 3
3-Methylphenyl0.08120 ± 10
2-Chlorophenyl0.05220 ± 15
Data adapted from analogs in

Advanced: How can computational modeling guide the design of derivatives with improved target selectivity?

Methodological Answer:

  • Docking Simulations : Use software like AutoDock Vina to predict binding poses in target active sites (e.g., cyclooxygenase-2) .
  • QSAR Models : Correlate molecular descriptors (e.g., polar surface area, H-bond donors) with bioavailability .
    Case Study : A benzoylpropionic acid derivative with optimized logD (-1.2) showed 10-fold higher selectivity for COX-2 over COX-1 .

Advanced: What strategies mitigate instability during storage or biological assays?

Methodological Answer:

  • Lyophilization : Freeze-drying in amber vials under argon prevents hydrolysis of the ester moiety .
  • Buffering : Store solutions in phosphate-buffered saline (pH 7.4) at -80°C to avoid sulfamoyl group degradation .
    Stability Data : A related compound retained >90% purity after 6 months at -20°C, compared to 70% at 4°C .

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